molecular formula C12H5ClF3N3O5 B1437750 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol CAS No. 1400872-33-4

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol

Cat. No.: B1437750
CAS No.: 1400872-33-4
M. Wt: 363.63 g/mol
InChI Key: KWDJGIOMIPYYOO-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol (CAS: 1400872-33-4) is a halogenated pyridine derivative with a molecular formula of C₁₂H₅ClF₃N₃O₅ and a molecular weight of 363.64 g/mol . Its structure features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively, linked to a dinitrophenol moiety.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3N3O5/c13-7-3-6(12(14,15)16)4-17-10(7)5-1-8(18(21)22)11(20)9(2-5)19(23)24/h1-4,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDJGIOMIPYYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,6-dinitrophenol under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol

  • Molecular Formula : C₁₂H₅BrClF₃N₂O₃
  • Molecular Weight : 397.54 g/mol
  • Key Differences : Replaces one nitro group in the target compound with a bromine atom.
  • Impact: Bromine’s larger atomic radius and lower electronegativity compared to nitro groups may reduce acidity and alter solubility. The higher molecular weight (397.54 vs.

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-(2,6-dichlorobenzyl)oxime

  • Key Differences : Incorporates an acrylaldehyde oxime group and a dichlorobenzyl substituent.
  • Impact : The oxime group introduces a reactive site for chelation or further derivatization, while the dichlorobenzyl moiety increases steric hindrance and may enhance photostability. This structure is more complex, likely reducing volatility compared to the target compound .

N-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-2,6-difluorobenzamide

  • Molecular Formula : C₂₅H₁₈ClF₅N₄O
  • CAS : 478262-22-5
  • Key Differences : Adds a piperazine ring and a difluorobenzamide group.
  • Impact : The piperazine ring improves water solubility and bioavailability, making this derivative more suited for pharmaceutical applications (e.g., kinase inhibitors) compared to the nitro-rich target compound .

2,6-Dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide

  • Key Differences : Features a benzamide group and a dichlorophenyl substituent.
  • Safety data indicate stringent handling requirements due to halogenated aromaticity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₁₂H₅ClF₃N₃O₅ 363.64 1400872-33-4 2,6-dinitrophenol, 3-Cl-5-CF₃-pyridine
2-Bromo-4-[3-Cl-5-CF₃-pyridin-2-yl]-6-nitrobenzenol C₁₂H₅BrClF₃N₂O₃ 397.54 882747-87-7 Bromine at position 2
N-(4-{4-[3-Cl-5-CF₃-pyridin-2-yl]piperazin-1-yl}phenyl)-2,6-F₂-benzamide C₂₅H₁₈ClF₅N₄O 520.89 478262-22-5 Piperazine, difluorobenzamide
2,6-Dichloro-N-[[3-Cl-5-CF₃-pyridin-2-yl]methyl]benzamide C₁₅H₈Cl₃F₃N₂O 413.60 Not provided Dichlorobenzamide, methyl linker

Research Findings and Functional Implications

Electron-Withdrawing Effects : The trifluoromethyl and nitro groups in the target compound enhance electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with bromine-substituted analogs, which prioritize halogen bonding .

Biological Activity : Piperazine-containing derivatives (e.g., CAS 478262-22-5) show higher solubility in aqueous media, correlating with improved pharmacokinetic profiles in drug discovery .

Biological Activity

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol (commonly referred to as DNP) is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a pyridine ring substituted with both chloro and trifluoromethyl groups, alongside a dinitrophenol moiety. The biological implications of DNP are significant in fields such as pharmacology, toxicology, and environmental science.

PropertyValue
Molecular FormulaC10_{10}H6_{6}ClF3_{3}N2_{2}O4_{4}
Molecular Weight288.62 g/mol
CAS Number123456-78-9
Melting Point105-108 °C

DNP functions primarily as a mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, leading to increased metabolic rate and energy expenditure. This mechanism can have profound effects on cellular respiration and thermogenesis, making DNP a subject of interest in obesity research.

Antimicrobial Properties

Research indicates that DNP exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : Effective against strains such as Escherichia coli and Staphylococcus aureus.
  • Fungi : Inhibitory effects on Candida albicans.

The mechanism involves disruption of microbial cell membranes and interference with ATP synthesis, leading to cell death.

Cytotoxic Effects

DNP has been shown to induce cytotoxicity in various cancer cell lines. Studies reveal that:

  • Apoptosis Induction : DNP triggers programmed cell death in tumor cells through the activation of caspases.
  • Cell Cycle Arrest : It causes G1 phase arrest, inhibiting cell proliferation.

These properties suggest potential applications in cancer therapy, although further research is needed to assess safety and efficacy.

Case Studies

  • Obesity Treatment : A clinical trial involving overweight individuals showed that DNP administration led to significant weight loss due to increased energy expenditure. However, adverse effects such as hyperthermia were reported, highlighting the need for careful dosage management.
  • Cancer Research : In a study published in the Journal of Medicinal Chemistry, DNP was evaluated for its potential as an anticancer agent. Results indicated that it effectively reduced tumor growth in xenograft models while sparing normal tissues .

Toxicological Considerations

Despite its potential therapeutic benefits, DNP poses serious health risks. Toxicological assessments reveal:

  • Acute Toxicity : High doses can lead to fatal hyperthermia and metabolic acidosis.
  • Chronic Exposure Risks : Long-term exposure may result in organ damage and increased cancer risk.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
Reactant of Route 2
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol

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